molecular formula C8H3ClF4O B1295483 4-Fluoro-3-(trifluoromethyl)benzoyl chloride CAS No. 67515-56-4

4-Fluoro-3-(trifluoromethyl)benzoyl chloride

Cat. No.: B1295483
CAS No.: 67515-56-4
M. Wt: 226.55 g/mol
InChI Key: BUDISZQHCHGLJW-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action

4-Fluoro-3-(trifluoromethyl)benzoyl chloride, like other benzoyl chlorides, is a reactive compound that can participate in various chemical reactions. For instance, it can undergo Friedel-Crafts acylation reaction with 2,6-dimethylnaphthalene to give 1,5-bis(4-fluorobenzoyl)-2,6-dimethylnaphthalene .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound is known to react with water, liberating toxic gas . Therefore, it should be used in a well-ventilated area . Additionally, heating may cause expansion or decomposition leading to violent rupture of containers .

Biochemical Analysis

Biochemical Properties

4-Fluoro-3-(trifluoromethyl)benzoyl chloride plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with enzymes, proteins, and other biomolecules through its reactive benzoyl chloride group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups of proteins or the hydroxyl groups of enzymes. These interactions can lead to the modification of enzyme activity or protein function, making this compound a valuable tool in biochemical research and drug development .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the covalent modification of proteins by this compound can disrupt normal cellular signaling, leading to changes in gene expression and metabolic flux. These alterations can have downstream effects on cell proliferation, differentiation, and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent binding interactions with biomolecules. The benzoyl chloride group reacts with nucleophilic sites on enzymes and proteins, leading to enzyme inhibition or activation. This covalent modification can alter the conformation and activity of the target biomolecule, resulting in changes in cellular function. Additionally, this compound can influence gene expression by modifying transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is sensitive to moisture and reacts with water, leading to the formation of hydrolysis products. Over time, these degradation products can accumulate and influence the long-term effects of this compound on cellular function. In vitro and in vivo studies have shown that prolonged exposure to this compound can result in sustained changes in cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can induce specific biochemical changes without causing significant toxicity. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound can undergo hydrolysis, oxidation, and conjugation reactions, leading to the formation of metabolites that can be further processed by cellular enzymes. These metabolic pathways can influence the overall metabolic flux and levels of specific metabolites within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its biological activity. For example, binding to specific transporters can facilitate the uptake of this compound into cells, while binding to intracellular proteins can sequester the compound in certain cellular compartments .

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the activity and function of the compound, as it interacts with different biomolecules within these compartments. For instance, localization to the nucleus can enable this compound to modify transcription factors and influence gene expression, while localization to the mitochondria can impact cellular energy metabolism .

Preparation Methods

The synthesis of 4-Fluoro-3-(trifluoromethyl)benzoyl chloride typically involves the reaction of 4-fluoro-3-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is carried out under reflux conditions for about an hour, followed by evaporation to remove excess thionyl chloride . The residue is then purified to obtain the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

4-Fluoro-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:

Common reagents used in these reactions include thionyl chloride, arylboronic acids, and reducing agents like lithium aluminum hydride. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

4-Fluoro-3-(trifluoromethyl)benzoyl chloride is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Chemistry: It serves as a building block for the synthesis of various complex organic molecules.

    Pharmaceuticals: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Agrochemicals: It is employed in the production of agrochemical compounds.

    Dyestuff: It is used in the synthesis of dyes and pigments.

Comparison with Similar Compounds

4-Fluoro-3-(trifluoromethyl)benzoyl chloride can be compared with other benzoyl chloride derivatives such as:

The presence of both fluoro and trifluoromethyl groups in this compound makes it unique, providing distinct reactivity and applications compared to its analogs.

Properties

IUPAC Name

4-fluoro-3-(trifluoromethyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3ClF4O/c9-7(14)4-1-2-6(10)5(3-4)8(11,12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUDISZQHCHGLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40217857
Record name 4-Fluoro-3-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67515-56-4
Record name 4-Fluoro-3-(trifluoromethyl)benzoyl chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067515564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Fluoro-3-(trifluoromethyl)benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Fluoro-3-(trifluoromethyl)benzoyl Chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1.5 g of 4-fluoro-3-trifluoromethylbenzoic acid, 0.65 ml of thionyl chloride and two drops of DMF are heated under reflux for 12 h in 17 ml of toluene and the mixture is subsequently concentrated and used without further purification.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.65 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
17 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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